![molecular formula C14H17NO2 B054950 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one CAS No. 119102-90-8](/img/structure/B54950.png)
7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one
概要
説明
The compound "7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one" is a part of a broader class of spiro compounds, which are characterized by their unique structural framework. Spiro compounds are known for their diverse chemical reactivities and have been studied for various applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 2-oxa-7-azaspiro[4.4]nonane derivatives, including those similar to "7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one," has been achieved through various methods. A notable approach involves the Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones, leading to good yields and demonstrating the efficiency of this synthetic route (Huynh et al., 2017). Another method includes the sequential ‘condensation–iodolactonization’ reactions, showcasing the versatility in synthesizing spiro compounds with complex structures (Ullah et al., 2005).
科学的研究の応用
Synthetic Chemistry and Molecular Structures:
- The compound 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one has been involved in studies focusing on the synthesis and structural analysis of spiro compounds. For example, Huynh, Nguyen, and Nishino (2017) described a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, highlighting the compound's role in forming complex molecular structures (Huynh, Nguyen, & Nishino, 2017).
Antimicrobial Agents:
- Al-Ahmadi (1996) investigated the synthesis of bispiroheterocyclic systems as antimicrobial agents, involving reactions with 1-oxa-4-thiaspiro[4.4]nonan-2-one. This study highlights the potential biomedical applications of spiro compounds like 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (Al-Ahmadi, 1996).
Anticonvulsant Studies:
- Research by Farrar et al. (1993) explored the anticonvulsant activities of compounds related to 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, offering insights into potential therapeutic applications (Farrar et al., 1993).
Antiviral Research:
- A study by Apaydın et al. (2019) involved the synthesis and evaluation of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives against human coronavirus, highlighting the antiviral potential of compounds structurally related to 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (Apaydın et al., 2019).
Angiogenesis Inhibition:
- Azaspirene, a compound with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton similar to 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, was found to be an effective angiogenesis inhibitor by Asami et al. (2002), suggesting its potential in cancer research (Asami et al., 2002).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13-14(7-9-17-13)6-8-15(11-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZOFKOCEPRLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CCOC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400695 | |
| Record name | 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one | |
CAS RN |
119102-90-8 | |
| Record name | 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)
![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)

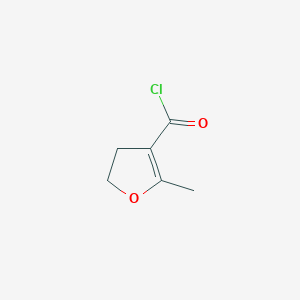
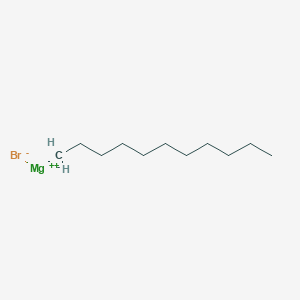
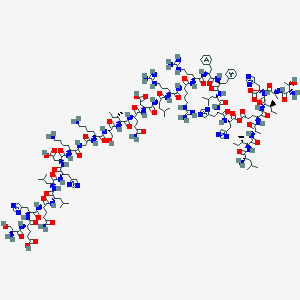
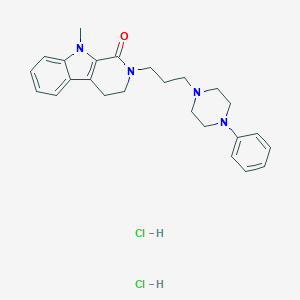
![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
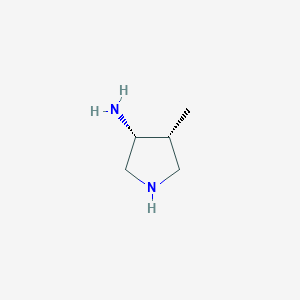
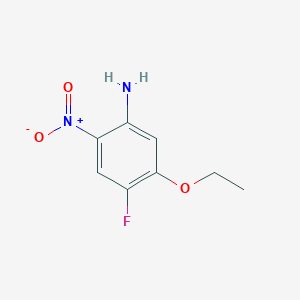
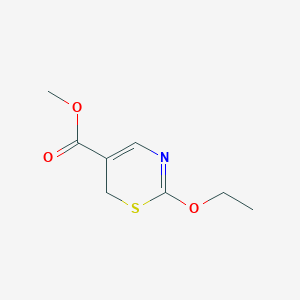
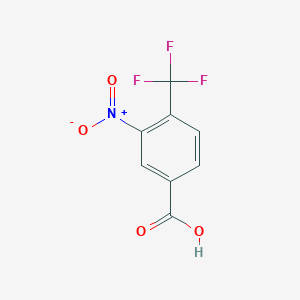
![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)